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Compound of Interest

Compound Name: 3-Heptanol

Cat. No.: B047328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties

of 3-Heptanol (CAS: 589-82-2), a secondary alcohol with applications as a solvent and

chemical intermediate. This document collates and presents essential quantitative data in a

structured format, details the experimental methodologies used for their determination, and

offers a visual representation of a key experimental workflow. The information herein is

intended to support research, development, and modeling activities where the thermodynamic

behavior of 3-Heptanol is of interest.

Core Thermodynamic Properties of 3-Heptanol
The following tables summarize the critical thermodynamic parameters for 3-Heptanol,
compiled from various reputable sources. These values are essential for a wide range of

chemical and engineering calculations, including reaction design, process simulation, and

safety assessments.
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Property Value Units Phase Reference

Standard

Enthalpy of

Formation (ΔfH°)

-416.8 ± 0.67 kJ/mol Liquid [1][2]

Standard

Enthalpy of

Formation (ΔfH°)

-355.3 ± 2.1 kJ/mol Gas [1][3]

Enthalpy of

Vaporization

(ΔvapH)

67.0 kJ/mol at 259 K [4]

Enthalpy of

Vaporization

(ΔvapH)

60.3 kJ/mol at 340 K [4]

Enthalpy of

Vaporization

(ΔvapH)

53.1 kJ/mol at 364 K [4]

Physical and Phase Change Properties
Property Value Units Reference

Molecular Weight 116.201 g/mol [5]

Normal Boiling Point 156.7 °C [5]

Boiling Point 66 °C at 20 mmHg °C [6][7]

Melting Point -60 °C [5]

Density 0.818 g/mL at 25°C [7]

Vapor Pressure 1.0 ± 0.6 mmHg at 25°C [5]

Vapor Pressure 0.74 mmHg [8]

Refractive Index 1.421 at 20°C [5]
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Experimental Protocols
A thorough understanding of the experimental conditions under which thermodynamic data are

obtained is crucial for their correct interpretation and application. This section details the

methodologies employed in the key studies cited for the thermodynamic properties of 3-
Heptanol.

Determination of Enthalpy of Formation via Reaction
Calorimetry
The standard enthalpy of formation of 3-Heptanol was determined by Wiberg, Wasserman,

and Martin (1984) through a series of calorimetric measurements based on the enthalpy of

hydration of alkenes.[1][2][9][10][11][12]

Methodology:

Reactants and Solvent: The primary reactants were the corresponding alkene (a heptene

isomer) and 3-Heptanol. The solvent and reagent used was a solution of trifluoroacetic acid

containing trifluoroacetic anhydride.

Calorimetric Measurement: The enthalpy of reaction for both the alkene and 3-Heptanol with

the trifluoroacetic acid solution was measured independently using a calorimeter. This

procedure leads to the formation of the same trifluoroacetate product in both reactions.

Apparatus: While the specific model is not detailed in the abstract, the experiments were

conducted using a high-precision reaction calorimeter suitable for measuring heats of

reaction in solution.

Enthalpy of Hydration Calculation: The difference between the measured enthalpies of

reaction for the alkene and the alcohol, combined with the known enthalpy of reaction of

water with the trifluoroacetic anhydride in trifluoroacetic acid, allows for the calculation of the

enthalpy of hydration of the alkene.

Enthalpy of Formation Calculation: The standard enthalpy of formation of 3-Heptanol was

then derived from the calculated enthalpy of hydration and the known standard enthalpy of

formation of the corresponding alkene.
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Determination of Vapor Pressure and Enthalpy of
Vaporization
The vapor pressure and enthalpy of vaporization of 3-Heptanol were experimentally

determined by N'Guimbi, Berro, Mokbel, Rauzy, and Jose (1999). Their work involved

measuring the vapor pressure of a series of secondary and tertiary alcohols over a range of

temperatures.

Methodology:

Vapor Pressure Measurement: A static or dynamic (ebulliometric) method was employed to

measure the vapor pressure of purified 3-Heptanol at various temperatures. In a typical

static method, the substance is placed in a thermostated, evacuated vessel, and the

pressure of the vapor in equilibrium with the liquid is measured directly with a pressure

transducer. An ebulliometer measures the boiling temperature of the liquid at a controlled,

sub-atmospheric pressure.

Temperature and Pressure Control: The temperature of the sample was precisely controlled

using a thermostat bath, and the pressure was measured with a high-accuracy pressure

gauge.

Data Correlation: The experimental vapor pressure data as a function of temperature were

fitted to a suitable vapor pressure equation, such as the Antoine equation, to allow for

interpolation and smoothing of the data.

Enthalpy of Vaporization Calculation: The enthalpy of vaporization was derived from the

temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. This

was likely performed by analyzing the slope of the plot of the natural logarithm of vapor

pressure versus the inverse of the absolute temperature.

Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates the logical

workflow for determining the enthalpy of formation of 3-Heptanol as described in the work by

Wiberg et al.
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Caption: Workflow for determining the enthalpy of formation of 3-Heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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